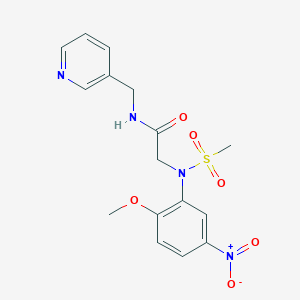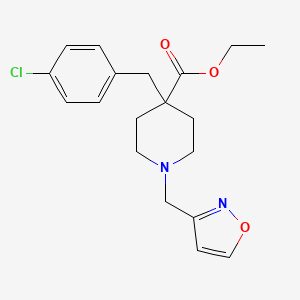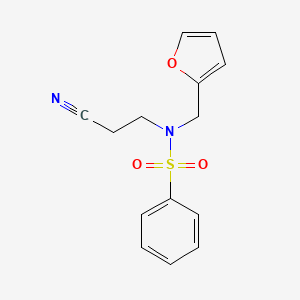![molecular formula C13H11N3O2S2 B4626434 N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic thiophene derivatives. For instance, the synthesis of related compounds includes the use of 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene, with variations in the substituents leading to diverse chemical structures with potential anticancer activity (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing thiophene and oxadiazole units is characterized by X-ray diffraction studies. For example, a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, demonstrated a crystal structure stabilized by various hydrogen bonds and π-π interactions, highlighting the importance of these interactions in the molecular assembly of such compounds (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide and similar compounds involves interactions with various reagents, leading to the formation of new derivatives. For instance, the reaction of carbon disulfide with active methylenes has been explored to yield novel thiophene and thieno[2,3-b]thiophene derivatives, demonstrating the versatility of thiophene compounds in chemical synthesis (Mohareb et al., 1995).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, are crucial for understanding their potential applications. The synthesis and characterization of similar compounds, such as 4,4-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, have provided insights into their high densities and unique crystal structures, contributing to the knowledge of their physical characteristics (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties of thiophene and oxadiazole derivatives are influenced by their molecular structure, which affects their reactivity and potential applications. The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides showcases the complex reactions involved in producing such compounds and highlights their diverse chemical properties (Gein et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One of the primary applications of thiophene and oxadiazole derivatives lies in their potential for anticancer activity. A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting the significance of oxadiazole and thiophene moieties in developing new anticancer agents (Ravinaik et al., 2021).
Chemical Synthesis and Scalability
The development of scalable synthesis methods for thiophene-containing compounds is critical for their application in research and industry. Scott et al. (2006) described a scalable synthesis for a VEGFR inhibitor that highlights the importance of developing efficient synthetic routes for complex molecules, potentially including N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide (Scott et al., 2006).
Functional Materials
Thiophene derivatives have also found applications in the development of functional materials. Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups, showcasing the utility of thiophene derivatives in enhancing the sensing and magnetic properties of materials (Wang et al., 2016).
Antimicrobial Agents
Compounds with thiophene and oxadiazole structures have been explored for their antimicrobial properties as well. Desai et al. (2011) synthesized a series of compounds with potential antimicrobial activity, indicating the broader pharmacological applications of thiophene and oxadiazole derivatives (Desai et al., 2011).
Propiedades
IUPAC Name |
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-16(13(17)10-5-3-7-20-10)8-11-14-12(15-18-11)9-4-2-6-19-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVBLIZAUKPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)

![N-(4-isopropylphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4626363.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)


![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)